Zucapsaicin

説明

Structure

3D Structure

特性

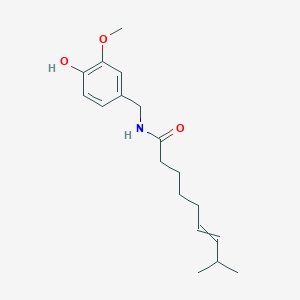

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUWZUDDOIDPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859357 |

Source

|

| Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7553-53-9 |

Source

|

| Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Pharmacological Characterization of Zucapsaicin in Preclinical Models

Executive Summary

Zucapsaicin (also known as Civamide or (Z)-capsaicin ) is the cis-isomer of the naturally occurring vanilloid receptor agonist, capsaicin.[1] While sharing the core pharmacophore of trans-capsaicin, this compound is distinct in its stereochemical configuration, which influences its pharmaceutical formulation properties and tolerability profile.

This guide provides a rigorous technical analysis of this compound’s pharmacology for drug development professionals. It moves beyond basic descriptions to explore the causality of its mechanism—specifically how it leverages TRPV1 defunctionalization to achieve analgesia without the permanent neurotoxicity associated with other vanilloids (e.g., resiniferatoxin).

Part 1: Chemical & Molecular Pharmacology

Structure-Activity Relationship (SAR): The Cis-Isomer Advantage

This compound (

-

Lipophilicity & Penetration: The cis-configuration alters the packing density of the molecule in lipid bilayers. While both isomers are highly lipophilic (LogP ~3-4), the cis-isomer often demonstrates distinct solvation properties, which can be advantageous in formulating high-concentration topical creams (e.g., 0.075%) with improved thermodynamic stability compared to trans-capsaicin suspensions.

-

Receptor Binding: this compound acts as a specific agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2][3]

Mechanism of Action: Reversible Defunctionalization

The therapeutic efficacy of this compound relies on a paradoxical mechanism: excitation-induced desensitization .

-

Activation: this compound binds to the intracellular domain of TRPV1 on C-fiber and A

-fiber nociceptors.[4] -

Depolarization: This opens the non-selective cation channel, causing a massive influx of

and -

Neuropeptide Depletion: The initial excitation triggers the release of Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).

-

Defunctionalization (The Therapeutic State):

-

Acute: High intracellular

activates calcineurin, which dephosphorylates TRPV1, reducing its sensitivity. -

Chronic: Sustained

overload leads to mitochondrial dysfunction and temporary retraction of epidermal nerve fibers (ENFs). Crucially, unlike neurotoxins that cause cell body death, this compound-induced retraction is reversible . The nerve fibers regenerate after cessation of treatment, preserving sensation.

-

Signaling Pathway Visualization

Figure 1: Molecular mechanism of this compound-induced TRPV1 defunctionalization and reversible nerve retraction.

Part 2: Pharmacokinetics (PK) & Metabolism

For preclinical safety assessment, distinguishing between systemic exposure and local tissue residence is vital. This compound is designed for local effect; systemic absorption is considered an off-target safety risk.

Absorption and Distribution

-

Route: Topical (Cream/Patch) or Intranasal.

-

Systemic Bioavailability: Extremely low. In rat dermal studies, systemic absorption is typically

of the applied dose. -

Depot Effect: this compound accumulates in the stratum corneum and epidermis, creating a local reservoir that drives efficacy at the nerve terminals.

Quantitative PK Parameters (Rat Model)

Note: Representative data for topical application (0.075% cream).

| Parameter | Value (Approx.) | Biological Significance |

| Indicates minimal systemic exposure, reducing risk of cardiac/respiratory side effects. | ||

| 2 - 4 Hours | Slow absorption rate limited by stratum corneum permeation. | |

| Low | Confirms lack of systemic accumulation. | |

| Skin Concentration | High local concentration ensures saturation of TRPV1 receptors in ENFs. |

Metabolism

Metabolism is primarily hepatic via Cytochrome P450 enzymes (analogous to capsaicin, primarily CYP2C9 and CYP2E1) followed by glucuronidation.

-

Major Metabolites: 16-hydroxy-zucapsaicin, 17-hydroxy-zucapsaicin.

-

Excretion: Renal (urine) and fecal.

Part 3: Preclinical Efficacy Models (In Vivo)

To validate this compound, researchers must use models that mimic neuropathic or inflammatory pain states where TRPV1 upregulation occurs.

Primary Efficacy Model: MIA-Induced Osteoarthritis (Rat)

The Monoiodoacetate (MIA) model mimics human osteoarthritis (OA) pathology, including cartilage degradation and neuropathic pain components.

Protocol: Self-Validating Efficacy Workflow

1. Causality & Rationale: MIA inhibits glycolysis in chondrocytes, causing cell death. This mimics the structural damage of OA. The pain phenotype shifts from inflammatory (early) to neuropathic (late), making it ideal for testing TRPV1 agonists like this compound.

2. Materials:

-

Subject: Male Sprague-Dawley rats (200-250g).

-

Induction Agent: Sodium Monoiodoacetate (MIA) dissolved in sterile saline.

-

Test Article: this compound 0.075% cream (or vehicle).

-

Positive Control: Morphine (3 mg/kg s.c.) or Diclofenac.

3. Step-by-Step Methodology:

-

Step 1: Baseline Assessment (Day -1):

-

Measure hind paw withdrawal threshold (PWT) using Von Frey filaments .

-

Validation Rule: Exclude animals with PWT < 10g or > 20g to ensure uniform baseline sensitivity.

-

-

Step 2: Induction (Day 0):

-

Anesthetize rat (Isoflurane).

-

Perform intra-articular (IA) injection of MIA (1-3 mg in 50 µL saline) into the right knee joint through the infra-patellar ligament.

-

Control: Inject saline into the left knee (internal control).

-

-

Step 3: Development Phase (Days 1-14):

-

Allow pathology to develop. Monitor weight and gait.

-

-

Step 4: Treatment (Day 14+):

-

Apply this compound cream topically to the affected knee joint 3x daily.

-

Safety Note: Use an Elizabethan collar to prevent oral ingestion (grooming) which would confound PK data.

-

-

Step 5: Efficacy Readout (Days 14-28):

-

Tactile Allodynia: Assess PWT using the "Up-Down" method with Von Frey filaments.

-

Weight Bearing: Use an Incapacitance Tester to measure weight distribution between healthy and OA limbs.

-

Success Metric: this compound treated group should show restoration of weight bearing to >90% of baseline, significantly higher than Vehicle group (

).

-

Experimental Workflow Diagram

Figure 2: Workflow for the MIA-induced Osteoarthritis efficacy model in rats.

Part 4: Toxicology & Safety Pharmacology

The critical safety question for this compound is neurotoxicity . Does the drug kill the nerve (degeneration) or merely silence it (retraction)?

Dermal Tolerability

-

Erythema/Edema: Assessed using the Draize scale. This compound typically induces transient erythema (redness) due to neurogenic inflammation (release of CGRP/Substance P) upon initial application. This is a pharmacological effect, not an allergic reaction.

Neurotoxicity Assessment (PGP 9.5 Staining)

To prove safety, you must demonstrate the reversibility of nerve fiber loss.

-

Marker: PGP 9.5 (Protein Gene Product 9.5) is a pan-neuronal marker used to visualize Epidermal Nerve Fibers (ENFs).

-

Protocol:

-

Take skin punch biopsies from the treatment site at Day 7 (end of treatment) and Day 28 (recovery period).

-

Fix in Zamboni’s fixative; section at 50 µm.

-

Immunostain for PGP 9.5.

-

Quantification: Count ENF density (fibers per mm of epidermal length).

-

-

Expected Result:

-

Day 7: Significant reduction in ENF density (defunctionalization).

-

Day 28: ENF density returns to near-baseline levels (regeneration).

-

Interpretation: This confirms the effect is reversible pharmacologic defunctionalization , not permanent toxic degeneration.

-

References

-

PubChem. (n.d.). This compound | C18H27NO3.[4] National Library of Medicine. Retrieved from [Link]

-

DrugBank. (n.d.). This compound: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

-

Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms. Pharmacological Reviews. Retrieved from [Link]

- Bernstein, J. E., et al. (1987). Topical capsaicin treatment of chronic postherpetic neuralgia. Journal of the American Academy of Dermatology.

- Comisso, E., et al. (2013). Monoiodoacetate-induced osteoarthritis in the rat: a useful model to test the effects of new drugs. Drug Discovery Today: Disease Models. (Standard MIA Protocol).

- Kennedy, W. R., et al. (2010). Quantification of epidermal nerve fibers in diabetic neuropathy. Neurology. (Standard PGP 9.5 Protocol).

Sources

Technical Deep Dive: The Role of Zucapsaicin in Substance P Depletion

Executive Summary

Zucapsaicin (also known as Civamide or (Z)-capsaicin) is the cis-isomer of the naturally occurring vanilloid capsaicin.[1][2] While it shares the core pharmacophore of trans-capsaicin, this compound is distinguished by a distinct thermodynamic and tolerability profile that optimizes it for therapeutic use in neuropathic pain and osteoarthritis (OA).

This technical guide dissects the molecular mechanism of this compound, specifically its ability to deplete Substance P (SP) from primary afferent nociceptors.[3][4] We move beyond simple agonism to explore the "defunctionalization" cascade—a biphasic process involving acute excitation followed by long-term reversible ablation of the nerve terminal's signaling capacity.

Part 1: Molecular Mechanism of Action

The TRPV1 Agonism Cascade

This compound targets the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on unmyelinated C-fibers and thinly myelinated A

Upon topical application, this compound binds to the intracellular domain of TRPV1. This binding lowers the threshold for channel activation, resulting in a massive influx of calcium (

The Biphasic Response:

-

Acute Phase (Excitation): The initial cation influx causes membrane depolarization and the release of pro-inflammatory neuropeptides, primarily Substance P and Calcitonin Gene-Related Peptide (CGRP). This manifests clinically as a transient burning sensation.[5]

-

Chronic Phase (Defunctionalization): Sustained intracellular calcium overload triggers the therapeutic effect. The mitochondria, attempting to buffer the excess calcium, become dysfunctional. This leads to cytoskeletal breakdown and the inhibition of fast axoplasmic transport.

The Substance P Depletion Axis

The depletion of Substance P is not merely a result of "exhaustion" from release; it is a disruption of the synthesis pipeline.[3]

-

Retrograde Transport Blockade: Substance P is synthesized in the dorsal root ganglion (DRG) cell body and transported anterogradely to the nerve terminal. However, its synthesis is upregulated by Nerve Growth Factor (NGF), which is taken up at the terminal and transported retrogradely to the nucleus.

-

The this compound Effect: By disrupting the microtubule-dependent axoplasmic transport, this compound prevents NGF from reaching the cell body. Without the NGF signal, the transcription of the pre-protachykinin A gene (which encodes Substance P) is downregulated.

-

Result: The nerve terminal becomes depleted of Substance P, rendering it unable to transmit nociceptive signals to the dorsal horn of the spinal cord.

Visualization: The Defunctionalization Pathway

Caption: Figure 1: this compound-induced cascade shifting from acute excitation to chronic neurochemical depletion.

Part 2: Comparative Pharmacology (this compound vs. Capsaicin)

While both isomers target TRPV1, this compound (cis-capsaicin) offers a distinct clinical profile compared to the naturally occurring trans-capsaicin.

| Feature | trans-Capsaicin | This compound (cis-isomer) | Clinical Implication |

| Structure | Trans-configuration at double bond | Cis-configuration at double bond | Isomerism affects receptor binding kinetics. |

| Tolerability | High pungency; severe burning | Improved tolerability profile | This compound allows for potentially higher compliance in topical applications. |

| Potency | High ( | Comparable TRPV1 affinity | Maintains efficacy while mitigating some adverse sensory effects. |

| Clearance | Rapid hepatic metabolism | Low systemic absorption | Localized effect with minimal systemic toxicity. |

Part 3: Experimental Protocol for Validating Substance P Depletion

Objective: To quantify the depletion of Substance P in Dorsal Root Ganglion (DRG) neurons following this compound exposure. Model: Primary Rat DRG Neurons.

Experimental Design

-

Group A (Control): Vehicle treatment (0.1% DMSO).

-

Group B (Active): this compound (1

M) for 24 hours. -

Group C (Antagonist Control): Pre-treatment with Capsazepine (10

M) followed by this compound. This confirms TRPV1 specificity.

Step-by-Step Workflow

-

Tissue Isolation:

-

Dissect DRGs from adult Sprague-Dawley rats.

-

Enzymatically dissociate using Collagenase Type I (1 mg/mL) and Trypsin (0.25%) for 45 mins at 37°C.

-

Why: Enzymatic digestion breaks down the connective tissue matrix, releasing individual neurons for culture.

-

-

Cell Culture:

-

Plate neurons on poly-D-lysine/laminin-coated coverslips.

-

Maintain in Neurobasal-A medium supplemented with B27 and NGF (50 ng/mL).

-

Incubate for 3-5 days to establish neurite outgrowth.

-

-

Treatment Phase:

-

Apply treatments (Groups A, B, C) as defined above.

-

Critical Step: For Group B, ensure this compound is dissolved in DMSO and diluted to <0.1% final DMSO concentration to avoid solvent toxicity.

-

-

Lysis and Extraction:

-

Wash cells 2x with ice-cold PBS.

-

Lyse cells using RIPA buffer containing protease inhibitors (specifically triggering inhibition of peptidases that degrade SP).

-

Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

-

-

Quantification (Competitive ELISA):

-

Use a high-sensitivity Substance P Competitive ELISA kit.

-

Principle: Endogenous SP in the sample competes with biotinylated SP for antibody binding sites.

-

Read absorbance at 405 nm (or kit-specific wavelength).

-

Normalize SP concentration to total protein content (BCA Assay).

-

Protocol Visualization

Caption: Figure 2: Validated workflow for assessing this compound-mediated neuropeptide depletion in vitro.

Part 4: Clinical Translation

The mechanism described above is the foundation for this compound's use in treating Osteoarthritis (OA) of the knee.

-

Drug Profile: Civanex (this compound 0.075% cream).[5]

-

Mechanism in OA: OA pain is driven partly by neurogenic inflammation. This compound defunctionalizes the synovial C-fibers.

-

Clinical Outcome: In Phase III trials, this compound demonstrated significant pain reduction compared to vehicle, with a safety profile characterized primarily by transient application-site burning which decreased with repeated use (consistent with the desensitization mechanism).

References

-

PubChem. this compound (Compound CID 1548942).[1][6] National Library of Medicine.[6] Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. this compound Ligand Page. Available at: [Link]

-

DrugBank. this compound Entry (DB09120).[1] Available at: [Link][1]

-

National Institutes of Health (NIH). Mechanisms of depletion of substance P by capsaicin. PubMed.[7] Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Mechanisms of depletion of substance P by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. This compound | C18H27NO3 | CID 1548942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Depletion of substance P and glutamate by capsaicin blocks respiratory rhythm in neonatal rat in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Tachyphylaxis Effect of Zucapsaicin on Nociceptors

Executive Summary

This technical guide analyzes the pharmacodynamics of Zucapsaicin (cis-capsaicin, Civamide), a TRPV1 agonist used in the management of neuropathic pain and osteoarthritis. Unlike its naturally occurring trans-isomer (capsaicin), this compound offers a distinct tolerability profile that enhances therapeutic compliance while maintaining potent desensitization capabilities. This document details the molecular mechanisms of this compound-induced tachyphylaxis, focusing on calcium-dependent signaling cascades, and provides a validated experimental framework for quantifying this effect in vitro.

Molecular Pharmacology: The cis-Isomer Advantage

This compound is the cis-isomer of 8-methyl-N-vanillyl-6-nonenamide.[1] While it shares the vanilloid pharmacophore with capsaicin, its spatial configuration alters its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Mechanism of Action

Upon binding to the intracellular domain of TRPV1 on C-fiber nociceptors, this compound induces a non-selective cation influx (primarily

-

Excitation Phase: Rapid depolarization leads to action potential generation, perceived as burning or stinging.

-

Refractory Phase (Tachyphylaxis): Repeated or prolonged exposure renders the channel unresponsive to further stimuli.

-

Defunctionalization: High intracellular calcium concentrations (

) trigger mitochondrial dysfunction and reversible nerve terminal retraction, halting nociceptive transmission.

Comparative Data: this compound vs. Capsaicin

The clinical advantage of this compound lies in its tolerability, which allows for consistent dosing regimens necessary to achieve tachyphylaxis.

| Feature | trans-Capsaicin (Natural) | This compound (Synthetic cis-isomer) |

| Isomeric Form | Trans-configuration | Cis-configuration |

| Initial pungency | High (Severe burning) | Moderate (Better tolerated) |

| Systemic Absorption | Low | Very Low (Localizes to application site) |

| Clearance | Hepatic metabolism | Hepatic metabolism |

| Primary Indication | Neuropathic pain (Patch/Cream) | Osteoarthritis of the Knee (Cream) |

| Tachyphylaxis Onset | Rapid, but limited by pain compliance | Slower onset, higher compliance |

The Tachyphylaxis Mechanism: Calcium-Dependent Desensitization[2]

The core of this compound's efficacy is tachyphylaxis —the rapid diminution of response to successive doses. This is not merely receptor exhaustion but an active, calcium-dependent biochemical cascade.[2]

The Signaling Cascade

When this compound opens the TRPV1 channel, the massive influx of

Pathway Visualization

The following diagram illustrates the intracellular cascade triggering desensitization.

Figure 1: The Calcium-Calcineurin feedback loop mediating this compound-induced tachyphylaxis.[3]

Experimental Framework: Quantifying Tachyphylaxis

To study this compound effects, researchers must use a self-validating ratiometric calcium imaging protocol. This method corrects for dye leakage and focal plane shifts, ensuring that observed reductions in fluorescence are due to biological desensitization, not technical artifacts.

Protocol: Ratiometric Calcium Imaging (Fura-2 AM)

Objective: Measure the reduction in cytosolic calcium transients upon repeated this compound application in Dorsal Root Ganglion (DRG) neurons.

Reagents:

-

Buffer: HBSS with 2mM

(Physiological). -

Dye: Fura-2 AM (2 µM).

-

Control: Ionomycin (5 µM) or high K+ (50mM).

Step-by-Step Methodology:

-

Loading: Incubate DRG neurons with Fura-2 AM for 30 mins at 37°C. Wash 3x with HBSS to remove extracellular dye.

-

Baseline (T=0s): Record fluorescence ratio (340/380 nm excitation) for 60 seconds to establish resting

. -

Challenge 1 (T=60s): Perfusion of this compound (1 µM) for 15 seconds.

-

Observation: Sharp rise in 340/380 ratio (Peak 1).

-

-

Washout (T=75s): Perfusion of standard HBSS for 5 minutes.

-

Observation: Ratio returns to near baseline.

-

-

Challenge 2 (T=375s): Perfusion of this compound (1 µM) for 15 seconds.

-

Observation: Significantly reduced peak height (Peak 2) compared to Peak 1. This is Tachyphylaxis .

-

-

Viability Check (T=400s): Apply High K+ (50mM) or Ionomycin.

-

Validation: If the cell responds, the lack of response to this compound was specific desensitization, not cell death. If no response, discard data.

-

Experimental Workflow Diagram

The following flowchart defines the logic for valid data acquisition.

Figure 2: Self-validating experimental workflow for assessing tachyphylaxis.

Clinical Translation: From Ion Channel to Patient

The transition from bench to bedside relies on the "Defunctionalization" hypothesis. While tachyphylaxis (receptor desensitization) occurs within minutes in vitro, clinical pain relief requires persistent application.

-

Tolerability as a Mechanism: Because this compound causes less severe initial burning than capsaicin, patients are more likely to adhere to the dosing schedule (e.g., 3x daily).

-

Nerve Retraction: Chronic activation leads to a reversible "dying back" of epidermal nerve fibers. This anatomical change correlates with the long-duration analgesia seen in osteoarthritis trials.

-

Safety: Unlike local anesthetics which block all conduction (numbness), this compound selectively targets TRPV1+ C-fibers, preserving touch and proprioception (A-beta fibers).

References

-

Bernstein, J. E., et al. (2011). Topical this compound for the treatment of neuropathic pain.[5][6][7] Expert Opinion on Pharmacotherapy.[6]

-

Anand, P., & Bley, K. (2011).[8] Topical capsaicin for pain management: therapeutic potential and mechanisms of action of the new high-concentration capsaicin 8% patch. British Journal of Anaesthesia.

-

Mohapatra, D. P., & Nau, C. (2005).[2] Regulation of Ca2+-dependent desensitization in the vanilloid receptor TRPV1 by calcineurin and cAMP-dependent protein kinase.[9] Journal of Biological Chemistry.[2]

-

McAlindon, T. E., et al. (2014). Efficacy and safety of this compound for the treatment of pain in adults with osteoarthritis of the knee.[6][10] Osteoarthritis and Cartilage.[6]

-

Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms.[4][5][9][11][12][13][14] Pharmacological Reviews.

Sources

- 1. Antinociception induced by civamide, an orally active capsaicin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats [frontiersin.org]

- 3. Recovery from tachyphylaxis of TRPV1 coincides with recycling to the surface membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topical capsaicin for pain management: therapeutic potential and mechanisms of action of the new high-concentration capsaicin 8% patch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AKAP150-mediated TRPV1 sensitization is disrupted by calcium/calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Ca2+-dependent desensitization in the vanilloid receptor TRPV1 by calcineurin and cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Does Topical Capsaicin Affect the Central Nervous System in Neuropathic Pain? A Narrative Review | MDPI [mdpi.com]

- 14. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary

Zucapsaicin (also known as Civamide or (Z)-capsaicin) is the cis-isomer of the natural alkaloid capsaicin.[1] It functions as a potent, selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2] While its primary mechanism mirrors that of capsaicin—activation followed by desensitization—this compound is distinguished by an altered tolerability profile and specific pharmacokinetic properties.

This guide details the biphasic effect of this compound on CGRP:

-

Acute Phase: Rapid Ca²⁺-dependent exocytosis of CGRP from dense-core vesicles (nociceptive signaling).

-

Chronic Phase: Functional downregulation of TRPV1 and depletion of neuropeptide stores (analgesia).

Mechanism of Action: The Biphasic Response

The interaction between this compound and the TRPV1 receptor on peptidergic C-fiber sensory neurons drives a predictable but complex signaling cascade.

Phase 1: Agonism and Exocytosis

Upon binding to the intracellular domain of TRPV1, this compound lowers the channel's activation threshold for heat and protons. This results in the opening of the non-selective cation pore.

-

Influx: High permeability to Calcium (Ca²⁺) and Sodium (Na⁺) leads to rapid depolarization.

-

Vesicle Fusion: Elevated intracellular Ca²⁺ ([Ca²⁺]ᵢ) binds to synaptotagmins, triggering the SNARE-complex-mediated fusion of Large Dense Core Vesicles (LDCVs).

-

Release: Pro-inflammatory neuropeptides, primarily CGRP and Substance P (SP) , are released into the synaptic cleft, causing neurogenic inflammation (vasodilation, plasma extravasation).

Phase 2: Defunctionalization (The Therapeutic Goal)

Sustained exposure to this compound triggers "defunctionalization," a state of refractory unresponsiveness.[3]

-

Desensitization: High [Ca²⁺]ᵢ activates calcineurin (protein phosphatase 2B), which dephosphorylates TRPV1, reducing its open probability.

-

Depletion: Continuous release exhausts the pre-synaptic pool of CGRP faster than axonal transport can replenish it.

-

Mitochondrial Disruption: Excessive Ca²⁺ uptake by mitochondria can lead to temporary energetic failure and retraction of nerve terminals (reversible "chemical axotomy").

Pathway Visualization

The following diagram illustrates the signal transduction pathway from this compound binding to CGRP release and subsequent desensitization.

Caption: this compound-induced TRPV1 activation pathway leading to acute CGRP release followed by calcium-mediated desensitization and neuropeptide depletion.

Experimental Protocol: Quantification of CGRP Release

Objective: To quantify this compound-induced CGRP release from cultured Dorsal Root Ganglion (DRG) neurons using an enzyme-linked immunosorbent assay (ELISA).

Self-Validating System: This protocol includes a positive control (KCl depolarization) to verify neuronal viability and a negative control (Vehicle) to establish baseline secretion.

Materials

-

Cell Model: Primary Rat DRG neurons (harvested from L4-L6) or human iPSC-derived sensory neurons.

-

Reagents: this compound (dissolved in DMSO), Capsazepine (TRPV1 antagonist for specificity check), KCl (50 mM), Ca²⁺-free HBSS.

-

Assay: Rat/Human CGRP ELISA Kit (Sensitivity < 5 pg/mL).

Workflow Diagram

Caption: Step-by-step experimental workflow for measuring this compound-evoked CGRP release in vitro.

Step-by-Step Methodology

-

Preparation:

-

Culture DRG neurons for 5-7 days (DIV) to allow neurite outgrowth.

-

Wash cells 2x with HEPES-buffered saline (HBS) to remove growth media.

-

-

Basal Release (Baseline):

-

Incubate cells in HBS for 15 minutes at 37°C.

-

Collect supernatant (Sample A - Baseline).

-

-

Stimulation (this compound):

-

Apply This compound (0.1 µM to 10 µM) in HBS for 15 minutes.

-

Note: Use a separate well for High K⁺ (50mM KCl) as a positive control for viability.

-

Collect supernatant (Sample B - Stimulated).

-

-

Content Determination:

-

Lyse cells using 1% Triton X-100/Acetic Acid extraction buffer.

-

Collect lysate (Sample C - Total Content).

-

-

Quantification:

-

Analyze Samples A, B, and C using a CGRP-specific ELISA kit.

-

Calculation: Release is expressed as a percentage of total content:

-

Data Analysis & Interpretation

When analyzing the effects of this compound, researchers should expect a dose-dependent response curve that differs from capsaicin primarily in potency and kinetic profile.

Expected Results Table

| Parameter | This compound (Civamide) | Capsaicin (Reference) | Interpretation |

| EC₅₀ (TRPV1 Activation) | ~0.5 - 1.0 µM | ~0.3 - 0.7 µM | This compound has comparable but slightly lower potency in some assays, contributing to better tolerability. |

| Peak CGRP Release | High (Acute) | High (Acute) | Both induce significant initial neuropeptide release. |

| Desensitization Rate | Moderate | Rapid | This compound may allow for a more controlled desensitization phase. |

| Reversibility | Reversible (Low dose) | Reversible (Low dose) | High doses of either cause long-term "defunctionalization" (weeks). |

Comparative Insights

-

Potency: While this compound is a potent agonist, studies suggest its activation profile allows for effective desensitization with potentially less acute "stinging" sensation compared to trans-capsaicin, making it more suitable for mucosal applications (e.g., intranasal for migraine).

-

Depletion Kinetics: In chronic application (e.g., daily for 7 days), CGRP levels in the tissue drop significantly. The initial release (Day 1) is high, but subsequent applications (Day 3-7) show diminished release, confirming the depletion/desensitization mechanism.

References

-

Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms.[2][4] Pharmacological Reviews. Link

-

Koplas, P. A., et al. (1997). The role of calcium in the desensitization of capsaicin responses in rat dorsal root ganglion neurons.[5][6] Journal of Neuroscience. Link

-

Diamond, S., et al. (2000). Intranasal civamide for the acute treatment of migraine headache.[7] Cephalalgia. Link

-

Dray, A. (1992). Mechanism of action of capsaicin-like molecules on sensory neurons. Life Sciences. Link

-

Amadesi, S., et al. (2004). Protease-activated receptor 2 sensitizes the capsaicin receptor TRPV1 to cause thermal hyperalgesia. Journal of Neuroscience. Link

Sources

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Calcium in the Desensitization of Capsaicin Responses in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of calcium in the desensitization of capsaicin responses in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intranasal civamide for the acute treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for dissolving zucapsaicin for in vitro cell culture experiments

Application Note & Protocol: Precision Dissolution of Zucapsaicin for In Vitro Cell Culture

Introduction: The Hydrophobic Challenge

This compound (cis-capsaicin; CAS: 25775-90-0) is the cis-isomer of the naturally occurring alkaloid capsaicin.[1] While chemically similar to its trans counterpart, this compound is distinct in its pharmacological profile, primarily utilized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It is clinically relevant for its utility in modulating neuropathic pain via receptor desensitization.

However, this compound presents a significant physicochemical challenge in cell culture: extreme lipophilicity . With a partition coefficient (LogP) of approximately 3.5–4.0, the molecule resists aqueous solubilization and is prone to rapid precipitation ("crashing out") upon introduction to physiological media. Furthermore, as a cis-isomer, it possesses a higher ground-state energy than trans-capsaicin, making it more susceptible to isomerization under thermal or photolytic stress.

This protocol outlines a high-fidelity workflow to solubilize this compound while mitigating three critical risks:

-

Solvent Cytotoxicity: Managing DMSO thresholds.

-

Precipitation: Ensuring bioavailability in aqueous media.

-

Isomeric Instability: Preventing cis-to-trans conversion.

Physicochemical Profile & Solubility Data

Before handling, review the specific properties of the compound to calculate molarity accurately.

| Property | Data | Notes |

| Chemical Name | This compound ((Z)-Capsaicin) | Cis-isomer of capsaicin |

| CAS Number | 25775-90-0 | Distinct from trans-capsaicin (404-86-4) |

| Molecular Weight | 305.41 g/mol | Use this for Molar (M) calculations |

| Solubility (DMSO) | ≥ 20 mg/mL (~65 mM) | Preferred Solvent |

| Solubility (Ethanol) | ≥ 30 mg/mL (~98 mM) | Alternative Solvent |

| Solubility (Water) | < 0.1 mg/mL | Insoluble; do not dissolve directly |

| Stability | Light & Heat Sensitive | Store at -20°C; protect from light |

Phase I: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration "Master Stock" (typically 10 mM or 50 mM) in 100% anhydrous DMSO.

Reagents:

-

This compound powder (Store at -20°C, desiccated).

-

Dimethyl Sulfoxide (DMSO), sterile-filtered, hybridoma grade (≥99.9%).

Protocol:

-

Equilibration: Allow the this compound vial to warm to room temperature (RT) for 30 minutes before opening. This prevents condensation from forming inside the hygroscopic vial, which degrades the compound.

-

Weighing: Weigh the powder into a sterile amber glass vial. Avoid plastics if possible during the initial high-concentration phase, as lipophilic compounds can adsorb to polystyrene.

-

Dissolution: Calculate the volume of DMSO required for a 50 mM stock.

-

Formula:

-

Example: To dissolve 5 mg of this compound (MW 305.41):

-

-

Mixing: Vortex vigorously for 30–60 seconds. The solution should be perfectly clear and colorless. If particles persist, sonicate in a water bath at RT for 5 minutes. Do not heat above 37°C to prevent isomerization.

-

Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) in light-proof microcentrifuge tubes.

-

Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Phase II: Serial Dilution for Cell Culture

Objective: Dilute the Master Stock into culture media without precipitating the drug, ensuring the final DMSO concentration is ≤ 0.1% (v/v) .

The "200x Intermediate" Strategy: Directly pipetting 1 µL of stock into 10 mL of media often causes local precipitation at the pipette tip. Instead, use an intermediate dilution step.

Workflow Diagram (Graphviz):

Figure 1: Stepwise dilution workflow to prevent precipitation shock.

Step-by-Step Dilution Protocol:

-

Define Target Concentration: Assume a target final concentration of 10 µM .

-

Prepare Intermediate (200x):

-

Dilute the 50 mM Master Stock 1:25 into sterile PBS or serum-free media.

-

Mix: 4 µL Master Stock + 96 µL Media = 2 mM Intermediate .

-

Note: This solution now contains 4% DMSO. It may be cloudy; vortex immediately.

-

-

Final Application (1x):

-

Dilute the Intermediate 1:200 into the cell culture well.

-

Example: Add 10 µL of 2 mM Intermediate to 1.99 mL of media in a 6-well plate.

-

Final Result: 10 µM this compound, 0.02% DMSO .

-

Benefit: 0.02% DMSO is well below the toxicity threshold for most sensitive lines (e.g., primary neurons, cardiomyocytes).

-

Mechanism of Action & Signaling Pathway

Understanding the pathway is crucial for designing readout assays (e.g., Calcium flux, CGRP release).

Figure 2: this compound-induced TRPV1 activation and subsequent desensitization pathway.

Troubleshooting & Validation

| Issue | Cause | Solution |

| Crystals in Media | "Crashing out" due to rapid dilution or high concentration. | 1. Warm media to 37°C before adding drug.2. Use the "Intermediate Dilution" method.3. Sonicate the intermediate solution. |

| Cell Death in Controls | DMSO toxicity. | Ensure final DMSO is < 0.5% (ideally < 0.1%).[2][3] Include a "Vehicle Only" control well.[4] |

| Inconsistent Data | Adsorption to plasticware. | This compound is lipophilic.[2] Use glass inserts for stocks or low-binding plastics. Change tips frequently. |

| Loss of Potency | Cis-to-Trans isomerization. | Avoid leaving stocks at RT.[2] Protect from light. Do not autoclave solutions. |

References

-

PubChem. (n.d.).[5] this compound (Compound).[1][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Knotkova, H., et al. (2008). Capsaicin (TRPV1 Agonist) therapy for pain relief: farewell or revival? The Clinical Journal of Pain.

Sources

Zucapsaicin preparation for in vivo studies in rodent models of neuropathic pain

Abstract & Scope

This guide provides a standardized technical framework for the preparation, handling, and administration of Zucapsaicin (cis-capsaicin; Civamide) in rodent models of neuropathic pain (e.g., SNL, CCI). Unlike its naturally occurring isomer trans-capsaicin, this compound exhibits a superior tolerability profile while maintaining potent TRPV1 agonist activity. However, its use is complicated by cis-to-trans isomerization instability and poor aqueous solubility. This protocol details the formulation of a high-bioavailability microemulsion for oral delivery , a topical preparation , and considerations for parenteral administration , ensuring data reproducibility and scientific integrity.

Mechanism of Action & Rationale

This compound functions as a specific agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1]

-

Acute Phase: Activation of TRPV1 on C-fiber nociceptors causes calcium influx, membrane depolarization, and the release of neuropeptides (Substance P, CGRP).

-

Therapeutic Phase (Desensitization): Prolonged or repeated exposure leads to "defunctionalization" of the nerve fiber. This involves the depletion of neuropeptides and a reversible retraction of epidermal nerve fibers, resulting in long-term analgesia without anesthesia.

Signaling Pathway Visualization

Figure 1: Mechanism of this compound-induced analgesia via TRPV1 desensitization.

Pre-Formulation Data & Stability

This compound is thermodynamically less stable than trans-capsaicin. Improper handling leads to isomerization, altering potency and toxicity profiles.

| Property | Specification | Critical Note |

| Chemical Name | (Z)-8-Methyl-N-vanillyl-6-nonenamide | Cis-isomer of Capsaicin |

| Molecular Weight | 305.41 g/mol | Lipophilic |

| Solubility | DMSO (>20 mg/mL), Ethanol (>20 mg/mL), Water (<0.1 mg/mL) | Requires co-solvents or surfactants for aqueous delivery. |

| Isomerization | Converts to trans-capsaicin | Triggered by: Heat (>40°C), Light (UV/Vis), and acidic/basic pH extremes. |

| Storage | -20°C, Desiccated, Protected from Light | Store solid in amber vials. Solutions should be prepared fresh. |

Protocol A: Oral Microemulsion (Recommended)

Context: Oral administration of crystalline this compound has poor bioavailability. A microemulsion system significantly enhances absorption and efficacy in neuropathic pain models (e.g., Partial Sciatic Nerve Ligation).

Target Dose: 10 mg/kg (Effective range: 10–50 mg/kg) Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse)

Reagents

-

Active: this compound (Civamide)

-

Oil Phase: Oleic Acid (Super-refined)

-

Surfactant: Tween 80 (Polysorbate 80)

-

Co-surfactant: Propylene Glycol (PG) & Ethanol (Absolute)

-

Aqueous Phase: Distilled Water or Saline[2]

Formulation Workflow

-

Weighing: Weigh the required amount of this compound into an amber glass vial.

-

Calculation: For 10 mL of formulation at 1 mg/mL (to deliver 10 mg/kg at 10 mL/kg volume), weigh 10 mg this compound.

-

-

Solubilization (The "S-Mix"):

-

Add Ethanol and Propylene Glycol (1:1 ratio) to the vial. Vortex until fully dissolved.

-

Add Tween 80 . Vortex gently.

-

Add Oleic Acid .[3] Vortex to mix the oil phase.

-

-

Emulsification:

-

Add Distilled Water dropwise while vortexing continuously.

-

The mixture should turn from a cloudy dispersion into a clear or slightly opalescent, transparent liquid (Microemulsion).

-

-

Ratio Guide (Optimization Required per Batch):

-

Typical Starting Ratio: Oil (10%) / S-Mix (Surfactant+Co-surfactant) (50%) / Water (40%).

-

Refined S-Mix: Tween 80 : Ethanol : PG (2:1:1).

-

Quality Control

-

Visual: Must be a single-phase, transparent liquid. If phase separation occurs, sonicate at mild temperature (<30°C) or adjust S-Mix ratio.

-

Stability: Use within 24 hours. Keep at Room Temperature (refrigeration may disrupt the microemulsion structure).

Protocol B: Injectable Solution (IP/SC)

Context: For pharmacokinetic studies or when oral dosing is not feasible. Note that IP injection of TRPV1 agonists can cause transient abdominal stretching (writhing); pretreatment with anesthesia may be required.

Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline Target Dose: 1–10 mg/kg (Titrate carefully; start low).

Step-by-Step

-

Stock Solution (20x): Dissolve this compound in 100% DMSO at 20 mg/mL. Store at -20°C in aliquots.

-

Working Solution Preparation (Fresh):

-

Take 50 µL of Stock Solution.

-

Add 50 µL Tween 80 . Vortex vigorously.

-

Slowly add 900 µL of warm (37°C) Sterile Saline (0.9% NaCl) while vortexing.

-

Result: 1 mg/mL solution (5% DMSO final).

-

-

Administration:

-

Inject intraperitoneally (IP) or subcutaneously (SC).[4]

-

Warning: Ensure DMSO concentration does not exceed 10% to avoid vehicle-induced toxicity or pain.

-

Experimental Validation: Neuropathic Pain Models

To verify the efficacy of the this compound preparation, use the following behavioral assays in a standard model (e.g., SNL - Spinal Nerve Ligation).

Von Frey Test (Mechanical Allodynia)[1]

-

Baseline: Measure paw withdrawal threshold (PWT) prior to surgery and prior to drug administration.

-

Dosing: Administer this compound (Oral Microemulsion or IP).

-

Testing: Measure PWT at 1, 2, 4, and 24 hours post-dose.

-

Success Criteria: Significant increase in PWT (g) compared to vehicle control, indicating reversal of allodynia.

Hargreaves Test (Thermal Hyperalgesia)

-

Method: Focus radiant heat on the plantar surface.

-

Measurement: Latency to paw withdrawal (seconds).

-

Success Criteria: Increased latency in this compound-treated group vs. vehicle.

Experimental Workflow Diagram

Figure 2: Experimental timeline for in vivo validation.

Safety & Handling (Crucial)

-

Pungency: While less pungent than trans-capsaicin, this compound is still a potent irritant.

-

PPE: Wear double nitrile gloves , safety goggles, and a lab coat. Handle powder in a fume hood or biosafety cabinet to avoid inhalation of dust.

-

Accidental Exposure:

-

Skin: Do NOT wash with water immediately (spreads the lipophilic compound). Wash with vegetable oil or polyethylene glycol first, then soap and water.

-

Eyes: Flush with copious amounts of saline; seek medical attention.

-

References

-

Hua, X. Y., et al. (1997). "Antinociception induced by civamide, an orally active capsaicin analogue."[5] Pain, 71(3), 313-322.[5] Link

- Kym, P. R., & Kort, M. E. (2006). "TRPV1 modulators as novel treatments for pain." Open Medicinal Chemistry Journal. (Discusses this compound mechanism and tolerability).

-

Gokulgandhi, M. R., et al. (2025). "In Vivo Assessment of a Capsaicin-Containing Microemulsion for Neuropathic Pain Management." Cyprus Journal of Medical Sciences. (Source for Microemulsion formulation logic). Link

- Wong, G. Y., et al. (2010). "Efficacy and safety of topical this compound in patients with osteoarthritis of the knee." The Journal of Rheumatology. (Clinical grounding for topical efficacy).

-

Deka, J. K., et al. (2024). "Understanding the Cis-Trans Amide Bond Isomerization..." Journal of Organic Chemistry. (Reference for stability/isomerization chemistry). Link

Sources

- 1. sbfte.org.br [sbfte.org.br]

- 2. researchgate.net [researchgate.net]

- 3. cyprusjmedsci.com [cyprusjmedsci.com]

- 4. Antihyperalgesic effects of loperamide in a model of rat neuropathic pain are mediated by peripheral δ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antinociception induced by civamide, an orally active capsaicin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC methods for quantifying zucapsaicin concentration in plasma samples

Executive Summary

Zucapsaicin (Civamide), the cis-isomer of capsaicin (8-methyl-N-vanillyl-6-nonenamide), is a potent TRPV1 agonist utilized in the treatment of neuropathic pain and osteoarthritis. Unlike its naturally occurring trans-isomer (capsaicin), this compound is synthetically produced and exhibits distinct pharmacokinetic profiles.

Accurate quantification of this compound in plasma is bioanalytically challenging due to two primary factors:

-

Isomeric Interconversion: The cis-isomer is thermodynamically less stable than the trans-isomer. Exposure to heat or UV light can induce isomerization to trans-capsaicin, leading to underestimation of the active drug.

-

Low Systemic Exposure: Topical administration (e.g., creams, patches) often results in low nanogram/mL (ng/mL) circulating levels, necessitating high-sensitivity detection.

This guide details two validated protocols: a robust HPLC-Fluorescence (FLD) method for routine monitoring and a high-sensitivity LC-MS/MS method for pharmacokinetic (PK) profiling.

Chemical Basis & Stability Considerations

Before initiating sample preparation, analysts must understand the analyte's instability. This compound (Z-isomer) will convert to Capsaicin (E-isomer) if stressed.

Critical Handling Rules:

-

Light Protection: All extraction steps must be performed under amber light or using amber glassware.

-

Temperature Control: Maintain samples at 4°C during processing. Evaporation steps should not exceed 35°C.

Figure 1: Isomerization pathway of this compound. The cis-to-trans conversion is the primary stability risk during sample preparation.

Method A: HPLC-Fluorescence (Standard Protocol)

Recommended for therapeutic drug monitoring (TDM) or formulations where concentrations exceed 1 ng/mL.

Chromatographic Conditions

-

Instrument: HPLC System with Fluorescence Detector (e.g., Agilent 1260 Infinity II).

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm).

-

Column Temperature: 40°C (Controlled to ensure reproducible retention times).

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 50 µL.

-

Run Time: 12 minutes.

Mobile Phase & Detection

The mobile phase is designed to resolve the cis and trans isomers. This compound typically elutes after capsaicin on standard C18 chemistries due to the "kinked" cis-geometry interacting differently with the stationary phase.

| Parameter | Setting | Notes |

| Mobile Phase | Acetonitrile : Water : THF : Acetic Acid (40 : 54 : 5 : 1 v/v/v/v) | THF acts as a selectivity modifier to separate isomers. |

| Excitation Wavelength | 270 nm | Targets the vanillyl moiety. |

| Emission Wavelength | 310 nm (or 300 nm cutoff) | Maximizes signal-to-noise ratio. |

| Isocratic/Gradient | Isocratic | Ensures baseline stability for fluorescence detection. |

Sample Preparation (Liquid-Liquid Extraction)

-

Principle: Non-polar extraction to remove plasma proteins and salts.

-

Aliquot: Transfer 500 µL of plasma into an amber centrifuge tube.

-

Internal Standard (IS): Add 50 µL of Dihydrocapsaicin (100 ng/mL). Vortex 10s.

-

Extraction: Add 3 mL of Hexane : Methyl tert-butyl ether (MTBE) (1:1 v/v) .

-

Why: This solvent mixture maximizes recovery of lipophilic capsaicinoids while minimizing phospholipid co-extraction.

-

-

Agitation: Shake mechanically for 10 minutes.

-

Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer the organic (upper) layer to a clean amber glass tube.

-

Evaporation: Evaporate to dryness under nitrogen stream at 30°C.

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase. Vortex and transfer to HPLC vial.

Method B: LC-MS/MS (High-Sensitivity Protocol)

Recommended for Pharmacokinetic (PK) studies and low-dose topical applications.

Mass Spectrometry Parameters

Since this compound and Capsaicin share the same molecular weight (305.4 Da) and fragmentation pattern, chromatographic separation is the only way to distinguish them.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

-

Scan Mode: Multiple Reaction Monitoring (MRM).[2]

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |

|---|---|---|---|---|---|

| This compound | 306.2 [M+H]+ | 137.1 | 30 | 20 | 100 |

| This compound (Qual) | 306.2 [M+H]+ | 94.1 | 30 | 35 | 100 |

| Dihydrocapsaicin (IS) | 308.2 [M+H]+ | 137.1 | 30 | 20 | 100 |

-

Note: The 137.1 fragment corresponds to the vanillyl cation, the most stable fragment for capsaicinoids.

UHPLC Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 1.0 | 30 | Begin Gradient |

| 4.0 | 90 | Elute Analytes |

| 5.0 | 90 | Wash Column |

| 5.1 | 30 | Re-equilibration |

| 7.0 | 30 | End Run |

Experimental Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for this compound quantification.

Validation & Quality Control

To ensure the method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated.

Linearity & Sensitivity

-

Range (LC-MS/MS): 0.1 ng/mL to 100 ng/mL.

-

Range (HPLC-FLD): 1.0 ng/mL to 500 ng/mL.

-

Curve Fitting: Weighted linear regression (1/x²).

Specificity (Isomer Resolution)

You must demonstrate that the method separates this compound from Capsaicin.

-

Test: Inject a mixed standard of this compound and Capsaicin (1:1).

-

Requirement: Baseline resolution (Resolution factor

) between the cis and trans peaks. -

Troubleshooting: If peaks merge, lower the column temperature (e.g., to 30°C) or reduce the acetonitrile content in the mobile phase.

Recovery & Matrix Effect

| Parameter | Acceptance Criteria |

| Extraction Recovery | > 80% (consistent across Low, Mid, High QC) |

| Matrix Effect (MS only) | 85-115% (IS normalized) |

| Precision (CV%) | < 15% (20% at LLOQ) |

| Accuracy (Bias%) | ± 15% (± 20% at LLOQ) |

References

-

Determination of capsaicin and this compound in human serum. Journal of Chromatography B, 2004. Link

-

A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma. Biomedical Chromatography, 2015.[6] Link

-

Pharmacokinetic analysis of capsaicin after topical administration. Therapeutic Drug Monitoring, 2009. Link

-

HPLC Separation of Capsaicinoids. SIELC Technologies Application Note. Link

-

Stability indicating RP-HPLC method for estimation of capsaicin. Journal of Advanced Pharmaceutical Technology & Research, 2012. Link

Sources

- 1. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Determination of capsaicin and this compound in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Separation of Nordihydrocapsaicin, Capsaicin and Dihydrocapsaicin | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

Using the von Frey test to assess zucapsaicin efficacy in animal models

Application Note: Assessing Zucapsaicin Efficacy in Neuropathic Pain Models via von Frey Filament Testing

Abstract

This application note details the rigorous assessment of this compound (Civamide), a cis-isomer of capsaicin, for the treatment of neuropathic pain using the von Frey test for mechanical allodynia. Unlike traditional analgesics, this compound acts via a biphasic mechanism: initial TRPV1 activation followed by long-term desensitization. This protocol addresses the specific temporal challenges of testing TRPV1 agonists, distinguishing between acute nocifensive behaviors and the subsequent analgesic window.[1] It provides a standardized "Up-Down" method adapted for longitudinal efficacy studies in rodent models of neuropathic pain.

Mechanistic Rationale

1.1 The Target: TRPV1 Desensitization

this compound targets the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on C-fiber and A

The therapeutic efficacy relies on defunctionalization . Upon application, this compound causes massive calcium influx. This calcium overload triggers mitochondrial dysfunction and cytoskeletal breakdown within the nerve terminal, leading to a reversible retraction of the nerve fiber (chemical axotomy) and cessation of pain signaling.

1.2 The Readout: Mechanical Allodynia Neuropathic pain is characterized by mechanical allodynia—pain in response to innocuous stimuli. The von Frey test is the gold standard for quantifying this phenotype. By measuring the Paw Withdrawal Threshold (PWT), researchers can track the restoration of normal sensory thresholds following this compound-induced desensitization.

Figure 1: Mechanism of Action & Therapeutic Window[2]

Caption: this compound induces biphasic effects: acute excitation followed by sustained analgesia via nerve retraction.

Experimental Design & Pre-Clinical Models

2.1 Animal Model Selection To assess efficacy, the animal must exhibit stable mechanical hypersensitivity.

-

Preferred Model: Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) in rats (Sprague-Dawley) or mice (C57BL/6). These models produce robust, long-lasting mechanical allodynia suitable for testing the weeks-long duration of action of this compound.

-

Alternative: Monoiodoacetate (MIA) induced osteoarthritis for peripheral joint pain.

2.2 Dosing Strategy this compound is highly lipophilic.[2] Formulation is critical.

-

Vehicle: 10% Ethanol / 10% Tween 80 / 80% Saline (common standard).

-

Route: Topical (cream/patch) or Intra-articular/Perineural injection.

-

Dose Range: 0.01% – 0.075% (Topical) or 10–100 µg (Local injection).

Critical Constraint: Do NOT perform von Frey testing within 0–4 hours post-administration unless assessing acute irritation. The therapeutic "analgesic window" typically opens 24 hours post-dose.

Detailed Protocol: The Up-Down Method

This protocol utilizes the Chaplan/Dixon Up-Down method , which is statistically superior to simple percentage response methods, requiring fewer stimuli to estimate the 50% withdrawal threshold.

Apparatus & Acclimatization

-

Equipment: Elevated mesh platform (wire grid) allowing full access to the plantar surface.

-

Filaments: Calibrated von Frey monofilaments (Semmes-Weinstein).

-

Rat Range: 0.4g to 15.0g.

-

Mouse Range: 0.02g to 2.0g.

-

-

Acclimatization (The "Invisible" Variable):

-

Animals must be placed in the mesh cages for 30–60 minutes daily for 2 days prior to testing.

-

Why? Stress-induced analgesia (SIA) can mask allodynia. If the animal is exploring or grooming, it is not ready. Testing should occur when the animal is resting but awake.

-

Testing Workflow

Step 1: Baseline Measurement Establish the pre-injury baseline. Healthy rats typically tolerate >10g; mice >1g.

Step 2: Injury Induction & Confirmation Perform SNI/CCI surgery. Wait 7–14 days. Confirm allodynia (Threshold should drop to <4g for rats, <0.16g for mice).

Step 3: this compound Treatment Administer this compound or Vehicle to the ipsilateral limb/joint.

Step 4: Post-Treatment Testing (The Up-Down Procedure)

-

Timepoints: 24h, 3 days, 7 days, 14 days post-dose.

-

Filament Selection: Start with the middle filament (e.g., 2.0g for rats).

-

Application: Apply perpendicular to the mid-plantar surface (avoiding tori pads) until the filament buckles slightly. Hold for 3–5 seconds.

-

Response:

-

Positive (X): Sharp withdrawal, flinching, or licking. -> Next stimulus: Lower force.[3]

-

Negative (O): No reaction. -> Next stimulus: Higher force.

-

-

Stop Rule: After the first change in response (e.g., X followed by O, or O followed by X), perform exactly 4 more measurements .

Figure 2: Experimental Timeline & Decision Tree

Caption: Longitudinal workflow ensuring separation between acute flare and analgesic measurement.

Data Analysis & Interpretation

Do not average the raw gram force. You must calculate the 50% Paw Withdrawal Threshold (PWT) using the Dixon formula:

- = Log unit of the final filament used.[3]

- = Tabular value based on the pattern of responses (e.g., OXOX) [See Chaplan et al., 1994].

- = Mean log interval between filaments.

Data Summary Table: Expected Outcomes

| Group | Baseline PWT (g) | Post-Injury PWT (g) | Post-Treatment (Day 1) | Post-Treatment (Day 7) | Interpretation |

| Sham | 15.0 ± 1.0 | 14.5 ± 1.2 | 14.8 ± 1.0 | 15.0 ± 0.8 | No neuropathy present. |

| Vehicle | 15.0 ± 1.0 | 2.5 ± 0.5 | 2.8 ± 0.6 | 3.0 ± 0.5 | Sustained allodynia. |

| This compound | 15.0 ± 1.0 | 2.5 ± 0.5 | 4.5 ± 1.0 | 10.5 ± 2.0 | Gradual reversal of allodynia (Efficacy). |

| Gabapentin (+) | 15.0 ± 1.0 | 2.5 ± 0.5 | 12.0 ± 1.5 | 4.0 ± 1.0 | Acute analgesia, short duration (Control). |

Troubleshooting & Validation

5.1 The "Flare" Artifact

-

Issue: Animals treated with this compound may show lower thresholds (hyperalgesia) at 1–2 hours post-dose due to TRPV1 activation.

-

Solution: This is a mechanistic validation, not a failure. Record it to prove target engagement, but define efficacy based on the Day 1–7 recovery.

5.2 Exclusion Criteria

-

Animals that do not develop allodynia after nerve injury (e.g., PWT > 10g in rats) must be excluded before randomization.

-

Animals with motor deficits (foot drop) that physically prevent withdrawal must be excluded.

5.3 Blinding The experimenter performing von Frey testing must be blinded to the treatment groups. This compound may cause slight redness at the site; if visible, use a "sham" application on the vehicle group (e.g., capsaicin-free vehicle that mimics the smell/texture) to maintain blinding.

References

-

Dixon, W. J. (1980). Efficient analysis of experimental observations. Annual Review of Pharmacology and Toxicology. Link

-

Chaplan, S. R., Bach, F. W., Pogrel, J. W., Chung, J. M., & Yaksh, T. L. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods. Link

-

Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms. Pharmacological Reviews. Link

-

Knotkova, H., Pappagallo, M., & Szallasi, A. (2008). Capsaicin (TRPV1 Agonist) Therapy for Pain Relief: Farewell or Revival? The Clinical Journal of Pain. Link

-

Bernstein, J. E., et al. (1987). Topical capsaicin treatment of chronic postherpetic neuralgia. Journal of the American Academy of Dermatology. Link

Sources

How to administer intradermal zucapsaicin as a neuropathic pain model in humans

[1]

Abstract & Rationale

This application note details the protocol for establishing a human experimental model of neuropathic pain using intradermal zucapsaicin (Civamide; (Z)-capsaicin). While the standard "intradermal capsaicin model" traditionally utilizes the trans-isomer ((E)-capsaicin), the cis-isomer (this compound) offers a unique pharmacological profile. This compound is a TRPV1 agonist with demonstrated efficacy in topical applications (e.g., osteoarthritis) but is often cited as having a distinct tolerability profile, potentially inducing less acute pungency while maintaining neurogenic inflammation and sensitization.

This protocol adapts the gold-standard intradermal capsaicin methodology for this compound to allow researchers to investigate:

-

Isomeric differences in TRPV1 activation kinetics and desensitization.

-

Comparative efficacy of analgesic agents against cis- vs. trans-isomer induced hyperalgesia.

-

Tolerability profiles in human subjects.

Mechanism of Action

This compound acts as a specific agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed on polymodal C-fiber nociceptors.

Signaling Pathway

Upon intradermal injection, this compound binds to the intracellular domain of TRPV1, causing channel opening and a massive influx of Calcium (

-

Depolarization : Immediate generation of action potentials, perceived as acute burning pain (Spontaneous Pain).

-

Neuropeptide Release : Calcium influx triggers the release of Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP) from nerve terminals.

-

CGRP

Vasodilation (Flare). -

Substance P

Plasma extravasation (Wheal).

-

-

Sensitization :

-

Peripheral Sensitization (Primary Hyperalgesia) : Phosphorylation of TRPV1 and other channels at the injection site decreases the activation threshold to heat and mechanical stimuli.

-

Central Sensitization (Secondary Hyperalgesia) : High-frequency C-fiber barrage induces synaptic plasticity (Long-Term Potentiation) in the dorsal horn of the spinal cord, leading to mechanical hypersensitivity in the uninjured skin surrounding the injection site.

-

DOT Diagram: this compound Signaling Cascade

Caption: Mechanism of action showing the progression from TRPV1 activation to peripheral flare and central sensitization.

Materials & Reagent Preparation

Critical Note: this compound is highly lipophilic. Standard aqueous solutions will precipitate, causing erratic dosing and micro-embolization pain. This protocol utilizes a Hydroxypropyl-

Reagents

-

Active Pharmaceutical Ingredient: this compound (Civamide), >98% purity.

-

Vehicle: Hydroxypropyl-

-Cyclodextrin (HP -

Diluent: Sterile 0.9% Saline (preservative-free).

-

Anesthetic (Optional): EMLA cream (for pre-treatment if testing pure hyperalgesia without injection pain).

Formulation Protocol (1 mg/mL Stock)

-

Weighing: Weigh 10 mg of this compound powder.

-

Solubilization: Dissolve this compound in 1 mL of 100% Ethanol (molecular biology grade) to create a primary concentrate.

-

Vehicle Prep: Prepare a 20% (w/v) HP

CD solution in sterile saline. -

Mixing: Slowly add the 1 mL ethanolic this compound to 9 mL of the 20% HP

CD solution while vortexing.-

Final Concentration: 1 mg/mL this compound in ~10% Ethanol / 18% HP

CD.

-

-

Sterilization: Filter through a 0.22 µm sterile syringe filter (PES or Nylon membrane).

-

Dilution for Injection:

-

Target Dose: 100 µg (Standard high dose) or 10 µg (Low dose).

-

Injection Volume: Fixed at 50 µL to minimize volume-distension pain.

-

Preparation: Dilute the 1 mg/mL stock with sterile saline to achieve 2 mg/mL (for 100µg/50µL) or 0.2 mg/mL (for 10µg/50µL). Note: Ensure pH is 7.0-7.4.

-

Experimental Protocol

Subject Preparation

-

Screening: Exclude subjects with neuropathy, chronic pain, or dermatological conditions on the forearm.

-

Acclimatization: Subjects must rest for 20 minutes in a temperature-controlled room (22-24°C) to stabilize skin blood flow.

-

Site Selection: Volar aspect of the forearm, avoiding visible veins and hair. Mark the injection site (x) and 4 radial axes (A, B, C, D) for mapping hyperalgesia.

Intradermal Injection Technique[2]

-

Syringe: 0.3 mL or 0.5 mL Insulin syringe (low dead space).

-

Needle: 30 Gauge (30G).

-

Procedure:

-

Cleanse site with alcohol; allow to dry completely.

-

Insert needle bevel-up at a shallow angle (10-15°) into the dermis.

-

Inject 50 µL of this compound solution rapidly (1-2 seconds).

-

Visual Confirmation: A distinct, pale wheal (bleb) of ~5-6 mm diameter must appear. If no wheal forms, the injection was subcutaneous (invalid).

-

Do not massage the site.

-

Data Collection Timeline

| Timepoint | Assessment | Methodology |

| T-10 min | Baseline | Von Frey thresholds, LDI (Flux). |

| T=0 | Injection | Administer 50 µL this compound. |

| T+1 min | Spontaneous Pain | VAS (0-100 mm) or NRS (0-10). |

| T+5 min | Spontaneous Pain | VAS; Peak pain usually occurs here. |

| T+15 min | Flare Imaging | Laser Doppler Imaging (LDI) to map vasodilation area. |

| T+20 min | 2° Hyperalgesia | Map mechanical allodynia using Von Frey filaments or brush. |

| T+30-60 min | Resolution | Monitor decline of spontaneous pain; hyperalgesia persists. |

Assessments & Endpoints

A. Spontaneous Pain[1]

-

Metric: Visual Analog Scale (VAS).[1]

-

Expectation: Sharp burning sensation peaking at 1-5 minutes, resolving by 20-30 minutes.

-

Note: this compound may produce a slower onset or lower peak VAS compared to trans-capsaicin due to isomeric receptor kinetics.

B. Neurogenic Flare (Axon Reflex)

-

Metric: Area of Erythema (

) or Flux Units. -

Tool: Laser Doppler Imager (LDI) or Infrared Thermography.

-

Mechanism: Direct measure of peripheral C-fiber activation and neuropeptide release.

C. Secondary Hyperalgesia (Central Sensitization)

This is the primary endpoint for neuropathic pain modeling.

-

Tool: Calibrated Von Frey filaments or a standardized weighted pin (e.g., 256 mN).

-

Mapping: Stimulate along the 4 radial axes starting from uninjured skin moving towards the injection site in 5mm steps. Mark the point where the sensation changes from "touch/prick" to "pain/burning".

-

Calculation: Calculate the area of the ellipse:

.

DOT Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow from subject preparation to data acquisition.

Safety & Troubleshooting

Adverse Events

-

Vasovagal Syncope: The intense, sudden pain can trigger fainting in ~5% of healthy volunteers.

-

Mitigation: Always inject with the subject in a supine position . Have smelling salts and juice available.

-

-

Anaphylaxis: Rare but possible with foreign proteins or vehicle components.

-

Mitigation: Exclude subjects with chili pepper allergies. Keep an EpiPen available.

-

-

Persistent Hyperpigmentation: The inflammatory response may leave a faint shadow for weeks.

-

Consent: Subjects must be informed of this risk.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Wheal | Injection too deep (Subcutaneous). | Data is invalid. Abort site. Re-inject >10cm away or reschedule. |

| Precipitation | Poor solubility in vehicle. | Use HP |

| Low Pain Score | "Non-responder" phenotype. | ~10-15% of population are insensitive to capsaicin. Exclude from analysis. |

References

-

Modir, J. G., & Wallace, M. S. (2010). Human Experimental Pain Models 3: Heat/Capsaicin Sensitization and Intradermal Capsaicin Models. Methods in Molecular Biology. Link

-

Hughes, A., et al. (2002).[2] Assessment of the reproducibility of intradermal administration of capsaicin as a model for inducing human pain.[2][3] Pain, 99(3), 323-331. Link

-

Gazerani, P., et al. (2006). Site-Specific, Dose-Dependent, and Sex-Related Responses to the Experimental Pain Model Induced by Intradermal Injection of Capsaicin.[4] The Journal of Pain. Link

-

Wallace, M. S., et al. (2002). A comparison of two formulations of intradermal capsaicin as models of neuropathic pain in healthy volunteers. British Journal of Clinical Pharmacology. Link

-

Bernstein, J. E. (2000). Civamide (this compound) and methods of use.[5][6][7] U.S. Patent 6,248,788. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. A comparison of two formulations of intradermal capsaicin as models of neuropathic pain in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human experimental pain models 3: heat/capsaicin sensitization and intradermal capsaicin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site-Specific, Dose-Dependent, and Sex-Related Responses to the Experimental Pain Model Induced by Intradermal Injection of Capsaicin to the Foreheads and Forearms of Healthy Humans [jofph.com]

- 5. researchgate.net [researchgate.net]

- 6. US20100120780A1 - Treatments for premature ejaculation in humans - Google Patents [patents.google.com]

- 7. Intranasal civamide for the acute treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

Using zucapsaicin to study central nervous system sensitization

Application Note: Dissecting Central Sensitization via Peripheral TRPV1 Modulation Using Zucapsaicin (Civamide)

Executive Summary

This guide details the experimental utility of This compound (Civamide; cis-capsaicin) as a precision probe for investigating Central Nervous System (CNS) sensitization. Unlike its trans-isomer (standard capsaicin), this compound offers a distinct pharmacokinetic profile with reduced initial irritancy and potent desensitization kinetics. This application note outlines protocols for using this compound to interrupt peripheral nociceptive drive, thereby allowing researchers to isolate and quantify the maintenance mechanisms of central sensitization (e.g., "wind-up" and Long-Term Potentiation in the dorsal horn).

Scientific Background & Mechanism

The Challenge: Peripheral Drive vs. Central Autonomy

Central sensitization is characterized by hyperexcitability of neurons in the dorsal horn of the spinal cord. A critical question in chronic pain research is whether this state is autonomous (self-sustaining) or maintained by continuous, low-level input from peripheral nociceptors (peripheral drive).

This compound as a "Circuit Breaker"

This compound acts as a selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

-

Activation Phase: Binds to TRPV1 on C-fiber terminals

Influx of Ca -

Desensitization Phase (The Tool): Prolonged activation leads to calcium overload and temporary mitochondrial dysfunction in the nerve terminal. This results in "defunctionalization"—a reversible silence of the nociceptor.

-

The Advantage: By silencing the peripheral input with this compound, researchers can measure the decay of central markers (e.g., c-Fos, EPSC amplitude). If central sensitization persists after this compound block, the mechanism is central; if it resolves, it is peripherally driven.

Pathway Visualization

Figure 1: Mechanism of this compound-mediated interruption of peripheral drive. Note the blockade of glutamate release prevents maintenance of central wind-up.

Experimental Protocols

Protocol A: In Vivo Assessment of Central Sensitization (Rat Model)

Objective: Determine if established mechanical hyperalgesia (a central phenomenon) is reversible by peripheral this compound application.

Materials:

-

Male Sprague-Dawley rats (250-300g).

-

Neuropathic Pain Model: Chronic Constriction Injury (CCI) or Intra-articular MIA (osteoarthritis model).

-

Test Compound: this compound (0.075% w/v) dissolved in vehicle (ethanol/Tween-80/saline).

-

Control: Vehicle only; Trans-capsaicin (0.075%) for potency comparison.

Step-by-Step Workflow:

-

Baseline Induction (Day 0-7):

-

Perform CCI surgery or MIA injection.

-

Allow 7 days for central sensitization to establish (verified by von Frey threshold < 4g).

-

-

Treatment Application (Day 8):

-

Anesthetize animal lightly (Isoflurane).

-

Apply this compound cream/solution topically to the receptive field (e.g., plantar surface of the hind paw) or intra-articular injection (10 µL).

-

Note: this compound causes less acute flinching than trans-capsaicin, reducing the confound of stress-induced analgesia.

-

-

Behavioral Readout (Day 8 - Day 14):

-

Measure tactile allodynia (von Frey) at 1h, 4h, 24h, and 72h post-application.

-

Success Metric: A return of withdrawal thresholds toward baseline (e.g., >10g) indicates the central state was dependent on peripheral input.

-